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molecular formula C16H16INO2 B8302622 4-Benzyloxy-1-cyclopropylmethyl-3-iodo-1H-pyridin-2-one

4-Benzyloxy-1-cyclopropylmethyl-3-iodo-1H-pyridin-2-one

Cat. No. B8302622
M. Wt: 381.21 g/mol
InChI Key: HUPVOCIGVQRCFS-UHFFFAOYSA-N
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Patent
US08748621B2

Procedure details

N-Iodosuccinimide (2.64 g, 11.74 mmol) was added to a solution of intermediate D1 (3.0 g, 11.74 mmol) in acetic acid (40 ml). The reaction mixture was stirred at room temperature for 1 hour, after which it was concentrated in vacuo. The residue was purified by column chromatography (silica gel; DCM as eluent) and finally recrystallized from diethyl ether to yield intermediate D6 (4.12 g, 92%) as a solid.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[CH2:9]([O:16][C:17]1[CH:22]=[CH:21][N:20]([CH2:23][CH:24]2[CH2:26][CH2:25]2)[C:19](=[O:27])[CH:18]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)(=O)C>[CH2:9]([O:16][C:17]1[CH:22]=[CH:21][N:20]([CH2:23][CH:24]2[CH2:25][CH2:26]2)[C:19](=[O:27])[C:18]=1[I:1])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(N(C=C1)CC1CC1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
after which it was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel; DCM as eluent)
CUSTOM
Type
CUSTOM
Details
finally recrystallized from diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(N(C=C1)CC1CC1)=O)I
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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